

Application Notes and Protocols: Synthesis and Purification of DOTA-Minigastrin Analogues

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the synthesis and purification of DOTA-**minigastrin** analogues, potent radiopharmaceuticals for targeting cholecystokinin-2 receptor (CCK2R) expressing tumors.

Introduction

Minigastrin (MG) analogues are promising ligands for the diagnosis and therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer, and certain neuroendocrine tumors.[1][2] Conjugation of these peptides with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) allows for stable radiolabeling with various medically relevant radionuclides, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radiotherapy.[3][4] However, the clinical utility of early analogues was often hampered by low enzymatic stability.[1]

Recent advancements have focused on strategic amino acid substitutions and modifications to enhance stability and improve pharmacokinetic profiles. This document outlines the key methodologies for the chemical synthesis, purification, and radiolabeling of these advanced DOTA-**minigastrin** analogues.

Summary of Key Performance Data



The following tables summarize quantitative data for various DOTA-**minigastrin** analogues, providing a comparative overview of their synthesis yields, purity, receptor affinity, and radiolabeling efficiency.

Table 1: Synthesis and Purification Data for DOTA-Minigastrin Analogues

Analogue	Synthesis Yield (%)	Final Purity (%)	Reference
DOTA-MGS5	≤20	≥95	
DOTA-CCK-66	3-7	>95	-
DOTA-CCK-66.2	3-7	>95	-
DOTA-MG Analogues (unspecified)	~15	≥95	-
DOTA-MG Analogues (unspecified)	20-35	≥95	_
Glycine Scan & PEGylated Analogues	4-8	>95	-

Table 2: In Vitro Performance and Radiolabeling of DOTA-Minigastrin Analogues



Analogue	Radiometal	Radiochemical Purity (%)	IC50 (nM)	Reference
DOTA-MGS5	111In	>95	Low nanomolar range	_
68Ga	-	Low nanomolar range		
177Lu	-	Low nanomolar range		
DOTA-CCK-66	67Ga / 177Lu / 64Cu	>95	3.6 - 6.0	
DOTA-CCK-66.2	67Ga / 177Lu / 64Cu	>95	3.6 - 6.0	
DOTA-MG0	68Ga	>99 (after HPLC)	-	_
DOTA-PP-F11	68Ga	>95	0.79 - 1.51	_
111ln	>95	0.79 - 1.51		
DOTA-MGS4	111In	≥90	-	_
DOTA-MGS8	68Ga	-	-	_
CP04	90Y / 177Lu / 68Ga	>90	-	_

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogues

This protocol describes the manual synthesis of **minigastrin** analogues using the Fmoc/tBu strategy.

Materials:

Rink Amide MBHA resin



- Fmoc-protected amino acids
- Boc-protected DOTA(tBu)3
- Coupling reagents (e.g., HATU, HBTU)
- Base (e.g., DIEA, DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
- Solvents: DMF, DCM, Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (4-fold molar excess) with a coupling reagent (e.g., HATU, 3.9-fold excess) and a base (e.g., DIEA, 8-fold excess) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin and allow it to react for 60 minutes at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. Repeat the coupling if necessary, especially for sterically hindered amino acids.
- Washing: After successful coupling, wash the resin with DMF and DCM.
- Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
- DOTA Conjugation:



- After deprotecting the N-terminal Fmoc group of the final amino acid, couple Bocprotected DOTA(tBu)3 (1.5-fold excess) using a similar activation and coupling procedure as in step 3. Allow the reaction to proceed for at least 2 hours or overnight.
- · Final Deprotection and Cleavage:
 - Wash the DOTA-peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation:
 - Filter the cleavage mixture to remove the resin beads.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
- Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of DOTA-Minigastrin Analogues

This protocol outlines the purification of the crude peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

- Preparative RP-HPLC system with a UV detector
- C18 preparative column
- Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Solvent B: Acetonitrile with 0.1% TFA
- Lyophilizer

Procedure:



- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
- HPLC Purification:
 - Equilibrate the preparative C18 column with a starting mixture of Solvent A and B (e.g., 80% A, 20% B).
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of increasing Solvent B concentration over a specified time (e.g., 20-60% B over 40 minutes) at a constant flow rate.
 - Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the peptide.
- Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified DOTA-minigastrin analogue as a white, fluffy powder. Store at -20°C.

Protocol 3: Radiolabeling with Gallium-68

This protocol details the labeling of DOTA-minigastrin analogues with 68Ga for PET imaging applications.

Materials:

- 68Ge/68Ga generator
- DOTA-minigastrin analogue stock solution
- Buffer: 2.5 M HEPES or Sodium Acetate buffer
- Heating block or water bath
- Quality control system (e.g., radio-HPLC or ITLC)



Optional: Sep-Pak C18 light cartridge for purification

Procedure:

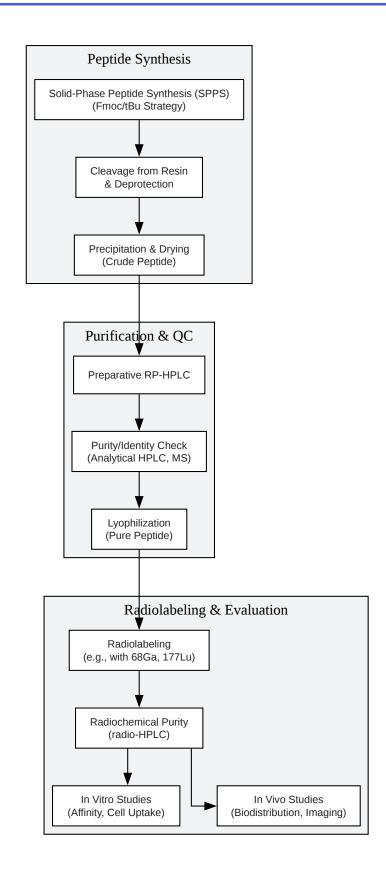
- 68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain 68GaCl3.
- Reaction Mixture Preparation:
 - In a sterile reaction vial, add the required volume of buffer (e.g., 120-150 μL).
 - Add the DOTA-minigastrin analogue (typically 5-20 μg).
 - Add the 68GaCl3 eluate to the vial. Adjust the pH to 3.0-4.5 if necessary.
- Incubation: Heat the reaction mixture at 90-95°C for 15-20 minutes.
- Quenching (Optional): Add EDTA solution to a final concentration of 1 mM to chelate any remaining free 68Ga.
- Purification (Optional but Recommended):
 - For clinical applications, purification is often necessary to remove free and colloidal 68Ga.
 - Condition a Sep-Pak C18 cartridge with ethanol followed by water.
 - Load the reaction mixture onto the cartridge.
 - Wash with water to remove unbound 68Ga.
 - Elute the 68Ga-DOTA-peptide with a small volume of ethanol/water mixture.
- Quality Control:
 - Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. The RCP should typically be >95%.
 - Calculate the specific activity (GBq/µmol).



Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and evaluation of DOTA-minigastrin analogues.





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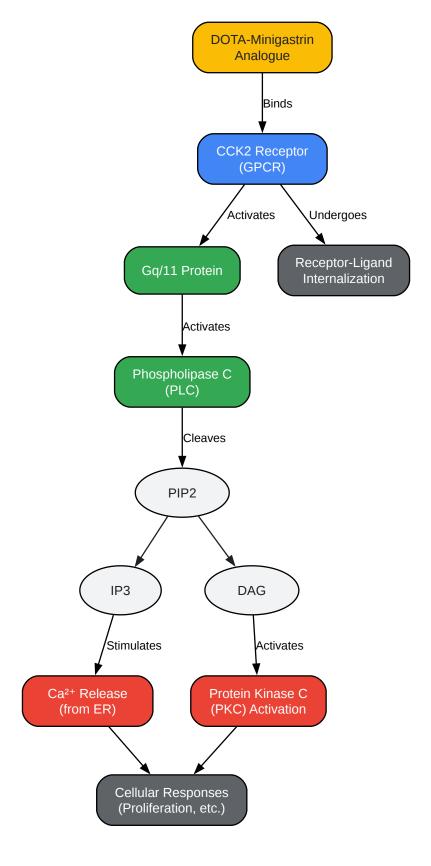
Workflow for DOTA-Minigastrin Analogue Production



CCK2R Signaling Pathway

DOTA-**minigastrin** analogues act as agonists at the CCK2 receptor, a G-protein coupled receptor (GPCR). Binding of the analogue initiates a signaling cascade that leads to cellular responses and internalization of the receptor-ligand complex, which is crucial for radionuclide therapy.





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Agonist-induced CCK2R Signaling Cascade



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